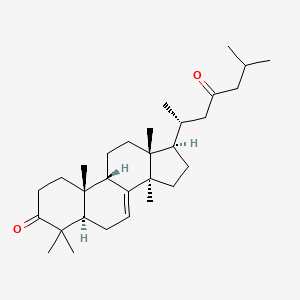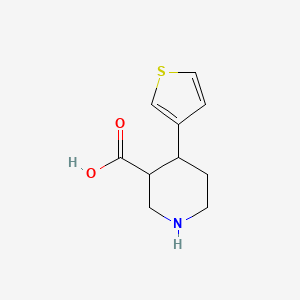
4-(Thiophen-3-YL)piperidine-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Thiophen-3-YL)piperidine-3-carboxylic acid: is a heterocyclic compound with a fused piperidine and thiophene ring system. Its chemical formula is C11H13NO2S. Thiophene derivatives, like this compound, have attracted significant interest due to their potential as biologically active molecules. They find applications in various fields, including industrial chemistry, material science, and pharmaceuticals .
Métodos De Preparación
Several synthetic routes lead to thiophene derivatives, including the condensation reactions. Here are some notable methods for synthesizing 4-(Thiophen-3-YL)piperidine-3-carboxylic acid:
-
Gewald Reaction: : This condensation reaction involves sulfur, an α-methylene carbonyl compound, and an α-cyano ester. The Gewald reaction produces aminothiophene derivatives.
-
Paal–Knorr Reaction: : In this method, 1,4-dicarbonyl compounds react with phosphorus pentasulfide (P4S10) as a sulfurizing agent, leading to thiophene derivatives.
Análisis De Reacciones Químicas
4-(Thiophen-3-YL)piperidine-3-carboxylic acid can undergo various reactions, including oxidation, reduction, and substitution. Common reagents and conditions depend on the specific transformation. Major products formed from these reactions may include substituted thiophenes or piperidine derivatives.
Aplicaciones Científicas De Investigación
This compound has diverse applications:
Medicinal Chemistry: Thiophene derivatives exhibit pharmacological properties, such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic effects.
Organic Semiconductors: Thiophene-based molecules contribute to organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).
Corrosion Inhibitors: Thiophene derivatives find use in industrial chemistry as corrosion inhibitors.
Mecanismo De Acción
The specific mechanism by which 4-(Thiophen-3-YL)piperidine-3-carboxylic acid exerts its effects depends on its molecular targets and pathways. Further research is needed to elucidate these details.
Comparación Con Compuestos Similares
While I don’t have information on direct analogs, it’s essential to compare this compound with related structures to highlight its uniqueness.
Propiedades
Fórmula molecular |
C10H13NO2S |
|---|---|
Peso molecular |
211.28 g/mol |
Nombre IUPAC |
4-thiophen-3-ylpiperidine-3-carboxylic acid |
InChI |
InChI=1S/C10H13NO2S/c12-10(13)9-5-11-3-1-8(9)7-2-4-14-6-7/h2,4,6,8-9,11H,1,3,5H2,(H,12,13) |
Clave InChI |
ZXZQVMIIVDYGFS-UHFFFAOYSA-N |
SMILES canónico |
C1CNCC(C1C2=CSC=C2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



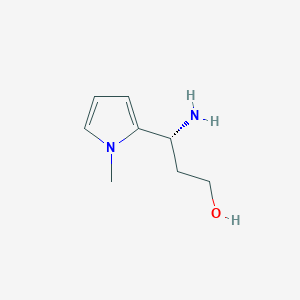
![1-[(5-Fluoropyridin-3-yl)methyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13074016.png)
![4-Chloro-5-cyclopropyl-2-methylthieno[2,3-D]pyrimidine](/img/structure/B13074021.png)

![2-cyano-N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B13074033.png)
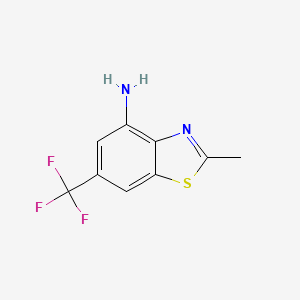
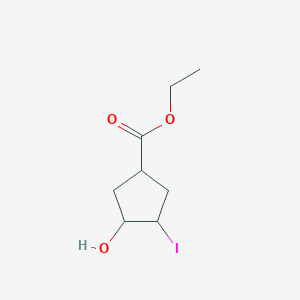

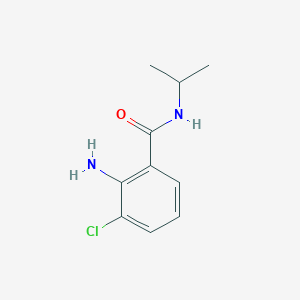
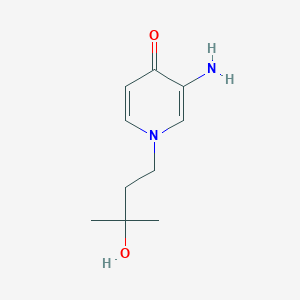
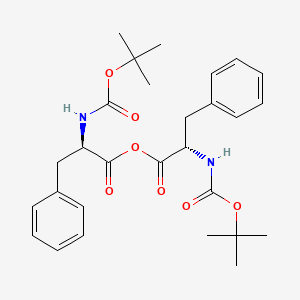
![7H-pyrrolo[2,3-c]pyridazin-4-amine](/img/structure/B13074079.png)
